Maltose monohydrate

Vue d'ensemble

Description

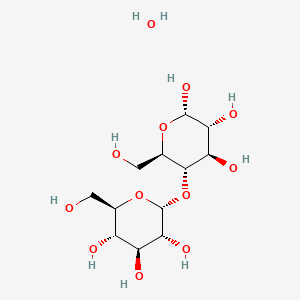

Maltose monohydrate: is a disaccharide sugar composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bondThis compound is a component of starch and glycogen and is produced during the hydrolysis of starch by the enzyme α-amylase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme α-amylase breaks down starch into maltose, which can then be crystallized to obtain this compound. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous solution .

Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of starch from sources such as corn, potatoes, or wheat. The process includes:

Gelatinization: Starch is heated in water to break down its crystalline structure.

Liquefaction: The gelatinized starch is treated with α-amylase to produce shorter chains of glucose units.

Saccharification: The liquefied starch is further hydrolyzed by β-amylase to produce maltose.

Purification and Crystallization: The maltose solution is purified and crystallized to obtain this compound

Analyse Des Réactions Chimiques

Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: Maltose can be hydrolyzed by the enzyme maltase to produce two molecules of glucose.

Oxidation: Maltose can be oxidized to form maltobionic acid.

Reduction: Maltose can be reduced to form maltitol

Common Reagents and Conditions:

Hydrolysis: Enzyme maltase, aqueous solution, mild temperature.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst

Major Products Formed:

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol

Applications De Recherche Scientifique

Nutritional Applications in Cell Culture

Maltose monohydrate serves as an important carbohydrate source in cell culture media. Research has demonstrated that mammalian cells, such as CHO-K1 and HEK293, can effectively utilize maltose as a sole energy source in serum-free environments. This capability is particularly significant for biopharmaceutical production:

- Cell Growth : Studies indicate that CHO-K1 cells can proliferate in maltose-only media without the need for serum or protein supplements. The specific maltose consumption rate was found to be comparable to other carbohydrates like galactose and fructose, suggesting that maltose can support cell growth efficiently at concentrations up to 30 g/L without adverse effects on osmolality .

- Monoclonal Antibody Production : Maltose supplementation has been evaluated for enhancing the production of recombinant monoclonal antibodies. The use of maltose allows for a reduction in lactate accumulation during cell culture, which is beneficial for maintaining cell viability and productivity .

Pharmaceutical Formulations

This compound is increasingly utilized in pharmaceutical applications due to its stabilizing properties:

- Intravenous Immunoglobulin (IVIG) Solutions : Maltose acts as a stabilizing agent that prevents protein aggregation in IVIG formulations. This is crucial for maintaining the efficacy and safety of immunoglobulin therapies. By preventing aggregation, maltose ensures that proteins remain soluble and effective during infusion .

- Blood Fractionation : In blood-derived products, maltose plays a role in stabilizing components during the fractionation process. This helps preserve the biological activity of plasma proteins and other blood components, ensuring their safe storage and administration .

Food Industry Applications

In the food industry, this compound is used primarily as a sweetener and flavor enhancer:

- Sweetening Agent : With about one-third the sweetness of sucrose, maltose is employed in various food products to enhance flavor without significantly increasing sweetness levels . It is particularly useful in products aimed at diabetic consumers due to its lower glycemic index compared to other sugars.

Analytical Applications

This compound also finds applications in analytical chemistry:

- Nuclear Magnetic Resonance (NMR) Studies : Maltose can be utilized as a standard in NMR spectroscopy for quantifying carbohydrates and assessing the stability of pharmaceutical formulations. Its distinct spectral properties allow for accurate analysis of complex mixtures .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Nutritional Science | Cell culture media for CHO-K1 and HEK293 cells | Supports growth without serum; reduces lactate |

| Pharmaceuticals | Stabilizer in IVIG solutions | Prevents protein aggregation |

| Blood Products | Stabilization during blood fractionation | Maintains biological activity |

| Food Industry | Sweetener with lower sweetness than sucrose | Suitable for diabetic-friendly products |

| Analytical Chemistry | Standard for NMR spectroscopy | Enables quantification of carbohydrates |

Mécanisme D'action

Maltose monohydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then absorbed by the body and utilized in various metabolic pathways. The enzyme maltase catalyzes the hydrolysis of the glycosidic bond in maltose, resulting in the formation of two glucose molecules .

Comparaison Avec Des Composés Similaires

Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Cellobiose: Composed of two glucose molecules linked by a β(1→4) glycosidic bond

Uniqueness: Maltose monohydrate is unique in its structure, being composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage and its reducing sugar properties distinguish it from other disaccharides like sucrose and lactose .

Activité Biologique

Maltose monohydrate, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is a significant carbohydrate in both biological and industrial contexts. Its biological activities are diverse, impacting various physiological processes and applications in food science, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, highlighting its roles in metabolism, therapeutic applications, and its effects on microbial growth.

- Chemical Formula : C₁₂H₂₂O₁₁·H₂O

- Molar Mass : 360.32 g/mol

- Solubility : Highly soluble in water (470.2 g/L at 25°C) .

- Melting Point : 106.15 °C (anhydrous) .

Metabolism and Biological Functions

Maltose is primarily metabolized in the human body through enzymatic hydrolysis by maltase, an enzyme found in the small intestine. This process breaks down maltose into two glucose molecules, which are then absorbed into the bloodstream. The metabolism of maltose plays a crucial role in energy production and glycemic control.

Key Functions:

- Energy Source : Maltose serves as an energy substrate for various organisms, including yeast and bacteria, contributing to fermentation processes .

- Glycemic Response : The digestion of maltose leads to glucose release, influencing blood sugar levels. Its impact on glycemic response is particularly relevant for diabetics who must manage carbohydrate intake carefully .

Therapeutic Applications

This compound is utilized in pharmaceutical formulations due to its stabilizing properties. It is particularly important in the preparation of intravenous immunoglobulin (IVIG) solutions, where it helps prevent protein aggregation.

Case Study: IVIG Solutions

- Objective : To assess the efficacy of maltose as a stabilizer in IVIG formulations.

- Findings : Maltose significantly reduced protein aggregation during storage, maintaining the structural integrity and therapeutic effectiveness of immunoglobulins . This stabilization is crucial for ensuring patient safety and treatment efficacy.

Microbial Growth Inhibition

Recent studies have indicated that maltose can influence microbial growth dynamics. Specifically, it has been shown to affect the growth of certain bacteria through mechanisms such as contact-dependent growth inhibition (CDI).

Research Findings:

- Contact-Dependent Growth Inhibition (CDI) : In Escherichia coli, maltose presence was linked to reversible metabolic downregulation when interacting with other bacterial strains . This suggests that maltose may play a role in microbial competition and ecological balance.

Summary of Biological Activities

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-LSQXFEIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.